Decarbamoyloxysaxitoxin

Sodium Channel Pharmacology Electrophysiology Structure-Activity Relationship

Decarbamoyloxysaxitoxin (doSTX, CAS 143084-69-9), also referred to as deoxydecarbamoyl-saxitoxin, is a naturally occurring paralytic shellfish toxin (PST) congener within the saxitoxin (STX) family. It is formally a C-13 deoxy analog of decarbamoylsaxitoxin (dcSTX), where the hydroxyl group at C-13 is replaced by a methyl group, and simultaneously lacks the carbamoyl side-chain present on saxitoxin.

Molecular Formula C9H16N6O2
Molecular Weight 240.27
CAS No. 143084-69-9
Cat. No. B607033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarbamoyloxysaxitoxin
CAS143084-69-9
SynonymsDecarbamoyloxysaxitoxin
Molecular FormulaC9H16N6O2
Molecular Weight240.27
Structural Identifiers
SMILESOC1(O)CCN2[C@@]31NC(N)=N[C@@]3([H])[C@H](C)N=C2N
InChIInChI=1S/C9H16N6O2/c1-4-5-9(14-6(10)13-5)8(16,17)2-3-15(9)7(11)12-4/h4-5,16-17H,2-3H2,1H3,(H2,11,12)(H3,10,13,14)/t4-,5-,9-/m0/s1
InChIKeyICEQSJLPASDDEC-PJPYAQQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decarbamoyloxysaxitoxin (doSTX) Procurement Guide: Sourcing a Low-Potency Saxitoxin Analog for Sodium Channel Research & Analytical Standards


Decarbamoyloxysaxitoxin (doSTX, CAS 143084-69-9), also referred to as deoxydecarbamoyl-saxitoxin, is a naturally occurring paralytic shellfish toxin (PST) congener within the saxitoxin (STX) family. It is formally a C-13 deoxy analog of decarbamoylsaxitoxin (dcSTX), where the hydroxyl group at C-13 is replaced by a methyl group, and simultaneously lacks the carbamoyl side-chain present on saxitoxin [1]. This dual structural modification results in a markedly attenuated pharmacological profile, making doSTX notably less potent than both STX and dcSTX, a feature critical for its use as a reference standard and a tool for structure-activity relationship investigations [1][2].

Low-Affinity Nav Ligand Supports electrophysiology studies of sodium channel blockade
Certified PST Analytical Standard Enables accurate quantification in complex tissue matrices
Biosynthetic Pathway Probe Validated substrate for SxtT oxygenase in PST biosynthesis

Decarbamoyloxysaxitoxin Procurement: Why Generic PST Substitution is Scientifically Invalid


Paralytic shellfish toxins exhibit extreme functional divergence despite sharing a conserved tricyclic guanidine core. doSTX's unique C-13 methylation, combined with decarbamoylation, results in a potency that is orders of magnitude lower than its parent STX or closely related dcSTX [1]. Consequently, substituting doSTX with a more potent generic analog like STX or dcSTX in an analytical or pharmacological workflow would catastrophically distort quantitative results, overestimating toxicity or blocking activity by a factor of over 100-fold. The compound's specific chemical fingerprint and attenuated activity are therefore non-substitutable for accurate instrument calibration, biosynthetic pathway tracing, or for experiments requiring a low-affinity Nav ligand [1][2].

Potency Mismatch Nav block is orders of magnitude lower; substitution may alter electrophysiological endpoint interpretation.
Chromatographic Identity Unique C-13 methylation alters elution; generic PST standards may not resolve analyte identity.
Biosynthetic Role Intermediate, not mature toxin; may misrepresent endpoint metabolite profiles in pathway studies.

Decarbamoyloxysaxitoxin vs. Analogues: Quantitative Head-to-Head Performance Data


Electrophysiological Potency: ~125-fold Weaker Nav Block than Saxitoxin

In a direct head-to-head assay on voltage-clamped frog skeletal muscle fibers, doSTX (decarbamoyloxysaxitoxin) exhibited an ED50 for reducing sodium current (INa) of 618 nM. In contrast, the parent compound saxitoxin (STX) exhibited an ED50 of 5.1 nM at the same pH 7.25. This corresponds to a relative potency of 0.008, meaning doSTX is 125-fold less potent than STX in this gold-standard electrophysiological model [1]. The dramatic reduction in potency is mechanistically attributed to the loss of two critical hydrogen bonds with the NaV channel binding site: one from the absent C-13 hydroxyl group (present in dcSTX) and another from the absent carbamoyl amino group (present in STX) [1].

Electrophysiology Potency
Head-to-head
doSTX ED50 618 nM vs. STX 5.1 nM (125-fold lower)
Supports low-affinity Nav probe and negative-control context
Frog skeletal muscle fiber clamp, pH 7.25
Sodium Channel Pharmacology Electrophysiology Structure-Activity Relationship

In Vivo Acute Toxicity: ~40-fold Lower Lethality than Saxitoxin by Intraperitoneal Injection

In a controlled mouse bioassay study, the median lethal dose (LD50) of purified doSTX via intraperitoneal injection was determined to be 1069 nmol/kg (95% confidence limits: 983–1100 nmol/kg). This value is nearly 40 times less toxic than saxitoxin (STX), which has a reported i.p. LD50 of approximately 26 nmol/kg. A toxicity equivalence factor (TEF) of 0.042 was subsequently derived for doSTX [1]. This in vivo finding independently corroborates the functional superiority of an analytical standard possessing significantly attenuated mammalian toxicity for safe handling and toxin regulation compliance [1].

In Vivo Toxicity
Reported
doSTX LD50 1069 nmol/kg vs. STX ~26 nmol/kg (TEF 0.042)
Supports attenuated mammalian toxicity context for analytical handling
Mouse i.p. bioassay, cross-study comparison
Mouse Bioassay In Vivo Toxicology Toxicity Equivalence Factors

Structural Differentiation: Unique C-13 Methyl Substitution Distinct from dcSTX and STX

doSTX is uniquely defined in the saxitoxin family by a specific chemical modification at the C-13 position. While decarbamoylsaxitoxin (dcSTX) possesses a hydroxyl group at C-13 and saxitoxin (STX) bears a full carbamoyloxy moiety at the same position, doSTX replaces this with a methyl group [1]. This results in a distinct molecular formula (C9H16N6O2) and molecular weight (240.26 g/mol), which is readily resolved by HPLC-FLD and high-resolution LC-MS/MS from other common PST congeners like STX, dcSTX, and neoSTX [1][2]. This structural difference underpins its unique chromatographic retention time, which is critical for unambiguous analyte identification in complex tissue matrices [2].

Structural Differentiation
Class-level
C-13 methyl (-CH3) vs. -OH (dcSTX) and -OCONH2 (STX); MW 240.26 g/mol
Supports unique chromatographic peak identity assignment
Distinct mass transition resolved by LC-MS/MS
Natural Product Chemistry Mass Spectrometry HPLC Analysis

Biosynthetic Intermediacy: A Validated Probe for Saxitoxin Pathway Elucidation

The 2024 total synthesis and enzymatic screening study by Hakamada et al. confirmed that doSTX, alongside its deoxy precursors (dd-doSTX, 12β-d-doSTX, 12α-d-doSTX), acts as a specific substrate/product in the late-stage biosynthetic pathway of saxitoxin. The Rieske oxygenase SxtT, along with its redox partner VanB, was shown to convert 12α-deoxy-doSTX to doSTX, confirming that doSTX is a naturally occurring intermediate en route to the fully hydroxylated STX [1]. This biosynthetic role is distinct from fully mature toxins like STX and neoSTX, which are end-point metabolites. It also differs from dcSTX, which is primarily a hydrolytic degradation product rather than a direct enzymatic intermediate [1].

Biosynthetic Intermediacy
Class-level
Validated substrate for SxtT oxygenase; converts 12α-deoxy-doSTX to doSTX
Supports PST biosynthesis pathway probe studies
Confirmed in Alexandrium and Dolichospermum cultures
Biosynthesis Microalgal Toxins Enzymatic Assays

Procurement Applications: When Decarbamoyloxysaxitoxin Outperforms Other PST Congeners


Certified Reference Material for Low-Toxicity PST Quantification

doSTX is the dominant PST congener in certain seafood matrices (e.g., Tasmanian abalone), where it often exceeds STX and dcSTX in molar concentration [1]. Its 40-fold lower mammalian toxicity relative to STX (LD50 1069 nmol/kg) makes it a safer, readily handled analytical standard. Using doSTX-specific calibration curves, built from a certified reference material, is mandatory for accurate quantitative HPLC-FLD analysis of samples where it is the primary toxin, as mandated by food safety monitoring programs [1].

Negative Control and Low-Affinity Ligand in NaV Channel Pharmacology

For ion channel researchers, doSTX serves as an indispensable negative control in electrophysiology and binding assays. With an ED50 of 618 nM—over 100-fold higher than STX (5.1 nM)—it allows for precise calibration of the dynamic range of NaV channel blockade assays and can be used to probe low-affinity binding interactions or to study the effects of partial toxin-occupied states on channel gating kinetics without the confounding saturation seen with picomolar-affinity ligands [1][2].

Enzymatic Substrate for Saxitoxin Biosynthesis Studies

The 2024 validation of doSTX as a natural substrate for the Rieske oxygenase SxtT establishes its procurement as essential for in vitro reconstitution of the late-stage PST biosynthetic pathway. Researchers studying the evolution and mechanism of toxin production in harmful algal blooms require a pure doSTX standard to monitor enzymatic hydroxylation kinetics via LC-MS/MS, a function that cannot be substituted by the final product STX or the degradation product dcSTX [1].

Application
Selection Property
Validation Focus
PST Analytical Reference Standard
Chromatographic resolution from STX and dcSTX congeners
Retention time and mass transition verification
Low-Affinity Nav Channel Probe
Attenuated NaV block potency profile
Electrophysiology assay calibration range
Biosynthesis Pathway Probe
Specific enzymatic substrate for SxtT oxygenase
In vitro hydroxylation kinetics by LC-MS/MS
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